1-Bromo-2-isopropyl-4-benzyloxybenzene
Overview
Description
1-Bromo-2-isopropyl-4-benzyloxybenzene is a synthetic organic compound belonging to the family of halobenzenes. It is characterized by the presence of a bromine atom, an isopropyl group, and a benzyloxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-4-benzyloxybenzene can be synthesized through a multi-step process involving the bromination of 2-isopropyl-4-benzyloxybenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isopropyl-4-benzyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield benzyl alcohol derivatives .
Scientific Research Applications
1-Bromo-2-isopropyl-4-benzyloxybenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropyl-4-benzyloxybenzene involves its interaction with specific molecular targets. The bromine atom and other functional groups on the benzene ring allow it to participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making it useful in research and industrial applications .
Comparison with Similar Compounds
- 1-Bromo-2-isopropyl-4-methoxybenzene
- 1-Bromo-2-isopropyl-4-ethoxybenzene
- 1-Bromo-2-isopropyl-4-phenoxybenzene
Comparison: 1-Bromo-2-isopropyl-4-benzyloxybenzene is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in chemical reactions. The benzyloxy group also enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-bromo-4-phenylmethoxy-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-10-14(8-9-16(15)17)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWXWLRSHVXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226172 | |
Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-35-1 | |
Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211495-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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